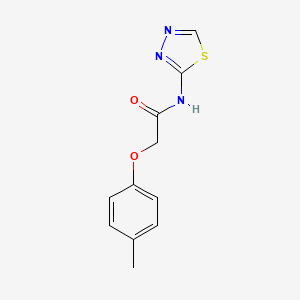

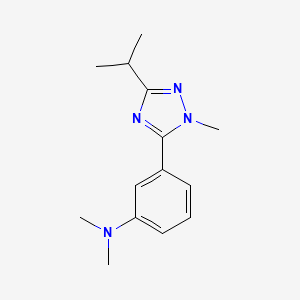

![molecular formula C13H19NO2 B5682230 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves strategic reactions utilizing precursor materials like L-proline and other derivatives. A notable method includes the synthesis of a compound through reactions characterized by IR, 1H NMR, 13C NMR, and HRMS spectra, complemented by single-crystal X-ray diffraction analysis (Fu et al., 2006). Another approach describes the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation to create highly functionalized tetrahydropyridines, demonstrating the versatility of reactions in synthesizing complex pyrrolidine derivatives (Xue-Feng Zhu et al., 2003).

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal intricate details through spectroscopic studies and crystallography. For example, compounds with twisted tetra-substituted pyrrolidine rings and specific substituents have been characterized, showcasing the diversity of molecular architectures within this class (Sofia Dallasta Pedroso et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their reactivity and functional applicability. Acylation reactions, for instance, have been employed to synthesize 3-acyltetramic acids, highlighting the compound's capability to undergo transformation into valuable chemical entities (Raymond C. F. Jones et al., 1990). Moreover, the synthesis and transformations of 2-ethoxycarbonyl-3-isothiocyanatopyridine into diverse pyrido[3,2-d]pyrimidines illustrate the compound's versatility (U. Urleb et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various domains. X-ray powder diffraction data for specific derivatives provide valuable insights into their crystalline structures, aiding in the understanding of their physical characteristics (Qing Wang et al., 2017).

Applications De Recherche Scientifique

Antibacterial Activity : A study by Kim et al. (2006) investigated the synthesis of 1-methylcarbapenems with a 5-(1,2-disubstituted ethyl)pyrrolidine moiety. Among these compounds, a derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in antibacterial applications (Kim et al., 2006).

Crystal Structure Analysis : Pedroso et al. (2020) described a compound featuring a twisted, tetra-substituted pyrrolidine ring, which has implications for understanding molecular structures in the realm of crystallography and potentially for the development of new materials or drugs (Pedroso et al., 2020).

Organometallic Chemistry : Singh et al. (2003) explored the synthesis of hybrid ligands involving a pyrrolidine ring and their complexes with palladium(II) and mercury(II). This research is significant in the field of organometallic chemistry, particularly for applications in catalysis and materials science (Singh et al., 2003).

Synthesis of Pyrrolidinones : Franco et al. (2012) conducted a study on the green sonochemical preparation of pyrrolidin-2-ones, which are of interest due to their activity in the central nervous system as nootropic drugs. This research is relevant for the development of environmentally sustainable processes in organic synthesis (Franco et al., 2012).

Corrosion Inhibition : Bouklah et al. (2006) examined novel pyrrolidine derivatives as corrosion inhibitors for steel in sulfuric acid. This research has practical implications in the field of materials science, particularly in the prevention of corrosion (Bouklah et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVYQWCFAABEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)

![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)

![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)

![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)

![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)

![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5682220.png)

![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)

![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)